9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate
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Overview
Description
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate is a synthetic corticosteroid. It is an analog of betamethasone, characterized by the presence of a fluorine atom at the 9th position and a methyl group at the 16th position. This compound is known for its potent anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate typically involves multiple steps, starting from a suitable steroid precursorThe final step involves the esterification of the 21-hydroxyl group with isonicotinic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 11beta-hydroxyl group, leading to the formation of ketones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups.
Substitution: The fluorine atom at the 9th position can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 11-keto derivatives.
Reduction: Formation of 11beta-hydroxy derivatives.
Substitution: Formation of 9-chloro or 9-bromo derivatives.
Scientific Research Applications
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products due to its anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: An isomer of the compound with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid with a fluorine atom at the 9th position but lacking the methyl group at the 16th position.
Triamcinolone Acetonide: A corticosteroid with a similar structure but different functional groups at the 16th and 17th positions
Uniqueness
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate is unique due to its specific structural modifications, which enhance its anti-inflammatory potency and reduce its mineralocorticoid activity compared to other corticosteroids .
Properties
CAS No. |
94135-31-6 |
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Molecular Formula |
C28H32FNO6 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20-,21-,22-,25-,26-,27-,28-/m0/s1 |
InChI Key |
BQTXJHAJMDGOFI-QEVRMTOFSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C |
Origin of Product |
United States |
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